A Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2-fluorobenzoyl)piperidine Hydrochloride (CAS 1159826-08-0)
A Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2-fluorobenzoyl)piperidine Hydrochloride (CAS 1159826-08-0)
Abstract: This document provides a comprehensive technical overview of 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride, a halogenated heterocyclic ketone of significant interest in modern medicinal chemistry. As a key building block, its unique substitution pattern—featuring a piperidine ring, a bromo-substituent, and an ortho-fluoro group—offers a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] Given that direct, publicly available experimental data for this specific compound is limited, this guide employs a scientifically rigorous analogue-based approach. By analyzing the properties of its closest structural relatives, we construct a robust, predictive profile of its chemical and physical characteristics, reactivity, and analytical signatures. This methodology provides researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthetic workflows.
Molecular Structure and Physicochemical Rationale
The structure of 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride combines several key functional groups that dictate its overall properties. Understanding these components is fundamental to predicting its behavior in both chemical reactions and biological systems.
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Piperidine Ring: A saturated heterocycle that provides a three-dimensional, sp³-rich framework.[3] The basic nitrogen atom is protonated to form the hydrochloride salt, a common strategy in pharmaceutical development to enhance aqueous solubility and improve crystalline properties, which aids in handling and formulation.[4]
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4-Bromo-2-fluorobenzoyl Moiety: This aromatic ketone portion is critical to the molecule's electronic and steric profile.
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The bromine atom at the 4-position is a large, polarizable halogen that can participate in halogen bonding and other non-covalent interactions, potentially influencing binding affinity to biological targets. Its presence is also a key diagnostic marker in mass spectrometry.
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The fluorine atom at the 2-position (ortho to the carbonyl) has a profound impact. Its strong electron-withdrawing nature modulates the reactivity of the aromatic ring and the ketone. Furthermore, it can alter the conformation of the molecule by influencing the dihedral angle between the phenyl ring and the carbonyl group, which can be a critical factor in structure-activity relationship (SAR) studies.[4]
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Hydrochloride Salt: The presence of the HCl salt ensures the piperidine nitrogen is protonated, rendering the molecule as a whole more polar and typically crystalline. This form is generally more stable for storage compared to the free base.
Comparative Physicochemical Properties
To establish a reliable profile for the title compound, we present a comparative analysis with its structurally closest analogues for which experimental data is available. The predicted properties are derived from these established values.
| Property | 4-(4-Fluorobenzoyl)piperidine HCl[5][6] | 4-(4-Bromobenzoyl)piperidine HCl | 4-(4-Bromo-2-fluorobenzoyl)piperidine HCl (Predicted) | Justification for Prediction |
| CAS Number | 25519-78-2 | 64671-00-7 | 1159826-08-0 | N/A |
| Molecular Formula | C₁₂H₁₅ClFNO | C₁₂H₁₅BrClNO | C₁₂H₁₄BrClFNO | Direct Calculation |
| Molecular Weight | 243.71 g/mol | 304.61 g/mol | 322.62 g/mol | Direct Calculation |
| Appearance | White to off-white crystalline solid[5] | Solid | White to off-white crystalline solid | Analogue appearance is consistent for this class of compounds. |
| Melting Point | 222-229 °C[5][6] | Not specified | ~220-235 °C | The addition of halogen atoms can influence crystal lattice energy, but the melting point is expected to remain in a similar high range as its analogues. |
| Solubility | Noted for good solubility[4] | Not specified | Soluble in water, methanol, DMSO | The hydrochloride salt form is designed to confer aqueous solubility. High solubility in polar organic solvents is also expected. |
| Stability | Stable under normal conditions[7] | Stable under normal conditions[8] | Stable under recommended storage conditions | Heterocyclic salts of this type are generally stable when stored in a cool, dry place away from strong oxidizers.[8][9] |
Analytical Characterization Workflow
Proper structural confirmation and purity assessment are critical before utilizing this reagent. A standard analytical workflow should be employed to validate the material's identity.
Standard Operating Protocol for Characterization:
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Visual Inspection: Confirm the material is a white to off-white solid, free of visible impurities.
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Solubility Test: Dissolve a small amount (~1-2 mg) in 0.5 mL of D₂O or DMSO-d₆ to confirm solubility prior to NMR analysis.
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LC-MS Analysis:
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Inject a solution of the compound onto a C18 reverse-phase column.
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Elute with a standard water/acetonitrile gradient containing 0.1% formic acid.
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Monitor via UV-Vis (expecting absorbance around 254 nm) and ESI-MS in positive ion mode.
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Expected Result: A single major peak in the chromatogram. The mass spectrum should show a pair of peaks for the molecular ion of the free base [M+H]⁺ at m/z 288.0 and 290.0 with approximately 1:1 intensity, which is the characteristic isotopic signature of a single bromine atom.
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NMR Spectroscopy:
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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¹H NMR (Predicted): Expect signals in the aromatic region (7.0-8.0 ppm) showing complex splitting patterns due to H-H and H-F coupling. The piperidine protons will appear in the aliphatic region (1.5-3.5 ppm), likely as broad multiplets. A broad signal for the N-H proton may be observed, which would exchange with D₂O.
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¹³C NMR (Predicted): A signal for the carbonyl carbon (~190-200 ppm), multiple signals in the aromatic region (110-160 ppm) showing coupling to fluorine, and several signals in the aliphatic region (20-50 ppm) for the piperidine ring.
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¹⁹F NMR (Predicted): A single resonance for the fluorine atom on the aromatic ring.
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Purity Determination: Quantify purity using HPLC-UV or qNMR (Quantitative NMR).
Caption: Typical analytical workflow for structural confirmation.
Synthetic Accessibility and Reactivity Profile
Proposed Synthesis:
A common and efficient route to synthesize such compounds involves the Friedel-Crafts acylation, followed by deprotection and salt formation. A plausible synthetic pathway for a related analogue involves refluxing the N-acetylated piperidine precursor with hydrochloric acid to remove the protecting group and form the salt in one step.[10]
Step-by-Step Conceptual Synthesis:
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Precursor Synthesis: Prepare 4-bromo-2-fluorobenzoyl chloride from commercially available 4-bromo-2-fluorobenzoic acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
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Acylation: React 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid with the prepared 4-bromo-2-fluorobenzoyl chloride in an inert solvent (e.g., DCM) with a suitable base to form the N-Boc protected intermediate.
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Deprotection and Salt Formation: Treat the intermediate with a strong acid, such as HCl in dioxane or diethyl ether. This will cleave the Boc protecting group and concurrently form the desired 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride, which typically precipitates from the solution and can be collected by filtration.
Chemical Reactivity:
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N-Functionalization: The primary site of reactivity is the secondary amine of the piperidine ring (after neutralization of the HCl salt to the free base). It is a competent nucleophile and can readily undergo N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), acylation, and reductive amination reactions. This versatility is precisely why it is a valuable building block for creating libraries of compounds in drug discovery programs.[1][11]
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Aromatic Ring: The bromo- and fluoro-substituted phenyl ring is relatively electron-deficient. The bromine atom can be used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for further diversification of the scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. The safety profile is inferred from SDS documents of closely related halogenated benzoyl piperidine analogues.[12][13]
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Hazard Identification:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
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P280: Wear protective gloves, eye protection, and face protection.[12]
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust generation.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[13] Keep away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride is a strategically designed synthetic intermediate with high potential in pharmaceutical research. While direct experimental data is sparse, a comprehensive physicochemical profile can be reliably predicted through a comparative analysis of its structural analogues. It is expected to be a water-soluble, crystalline solid that is stable under standard laboratory conditions. Its true value lies in its reactivity, offering multiple handles for synthetic diversification at both the piperidine nitrogen and the aromatic ring. The analytical workflow and safety precautions outlined in this guide provide a solid foundation for researchers to confidently incorporate this valuable building block into their discovery programs.
References
-
PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
GSRS. (n.d.). 4-(2-FLUOROBENZOYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]
-
International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]
-
Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines. Retrieved from [Link]
-
Chemsrc. (2025, August 27). CAS#:132442-43-4 | 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
-
PubMed. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
ResearchGate. (2026, January 4). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (aliphatic region) of ortho-bromo derivative 6j.... Retrieved from [Link]
-
European Patent Office. (2021, July 7). EP 3845540 A1 - INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS. Retrieved from [Link]
-
MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions. Retrieved from [Link]
-
EurekAlert!. (2022, December 5). New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. Retrieved from [Link]
-
BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Retrieved from [Link]
-
MDPI. (2025, December 15). (4R,4aS,6bR,8aR,12bS,14aS)-2-((E)-2-Bromo-4-chlorobenzylidene).... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]
Sources
- 1. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. 4-(4-Fluorobenzoyl)piperidine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. CAS#:132442-43-4 | 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate | Chemsrc [chemsrc.com]
- 8. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 9. fishersci.com [fishersci.com]
- 10. prepchem.com [prepchem.com]
- 11. ijpsi.org [ijpsi.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
